molecular formula C27H26N2O8S B11085538 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione

1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione

Cat. No.: B11085538
M. Wt: 538.6 g/mol
InChI Key: PMFZESFCGSFNDS-UHFFFAOYSA-N
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Description

4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, hydroxy, thioxo, and benzoate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE involves several steps, each requiring specific reagents and conditions. A typical synthetic route may include:

    Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl core. Common reagents include thiourea and aldehydes, with reaction conditions such as refluxing in ethanol.

    Introduction of the acetoxy group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine.

    Formation of the tetrahydrofuran ring: This step involves cyclization reactions, often using acid or base catalysts to form the tetrahydrofuran ring structure.

    Attachment of the benzoate groups: The benzoate groups can be introduced through esterification reactions, typically using benzoic acid derivatives and coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy and thioxo groups can be oxidized under appropriate conditions, leading to the formation of corresponding oxo and sulfone derivatives.

    Reduction: The compound can be reduced to form alcohols and thiols, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The acetoxy and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxo and sulfone derivatives.

    Reduction: Formation of alcohols and thiols.

    Substitution: Formation of substituted esters and ethers.

Scientific Research Applications

4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE can be compared with similar compounds such as:

    4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE: Similar in structure but with different functional groups.

The uniqueness of 4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C27H26N2O8S

Molecular Weight

538.6 g/mol

IUPAC Name

[4-acetyloxy-3-(4-methylbenzoyl)oxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C27H26N2O8S/c1-15-4-8-18(9-5-15)25(32)34-14-20-22(37-26(33)19-10-6-16(2)7-11-19)23(35-17(3)30)24(36-20)29-13-12-21(31)28-27(29)38/h4-13,20,22-24H,14H2,1-3H3,(H,28,31,38)

InChI Key

PMFZESFCGSFNDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C)OC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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